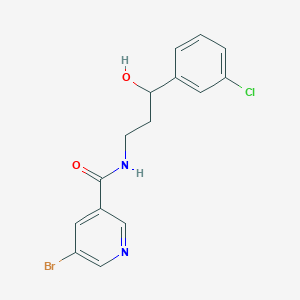

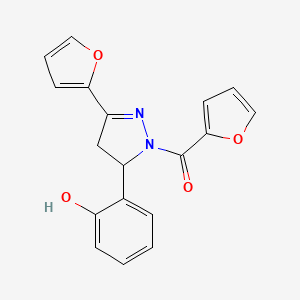

5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)nicotinamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has shown promising results in treating various diseases.

Applications De Recherche Scientifique

Herbicidal Activity

Nicotinic acid derivatives, structurally related to 5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)nicotinamide, have been explored for their potential as herbicides. Research indicates that some derivatives exhibit significant herbicidal activity against various weeds, suggesting a potential application of similar compounds in agricultural settings for weed management. The study conducted by Chen Yu et al. (2021) found that certain N-(arylmethoxy)-2-chloronicotinamides show promising herbicidal activity against Agrostis stolonifera and Lemna paucicostata, with implications for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Fluorescent Analogues for Biochemical Research

Nicotinamide derivatives have also been synthesized as fluorescent analogues for use in biochemical research. One such analogue, nicotinamide 1,N(6)-ethenoadenine dinucleotide, serves as a fluorescent mimic of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. This analogue facilitates the study of enzymatic reactions and coenzyme interactions, enhancing our understanding of cellular processes (J. Barrio et al., 1972).

Synthesis and Characterization of Nicotinamide Derivatives

The synthesis and characterization of nicotinamide derivatives, including processes to obtain 5-bromo-nicotinonitrile, form a foundational aspect of research into potential pharmaceutical and biochemical applications. These studies detail the methods for synthesizing various nicotinamide derivatives and characterizing their structures, offering insights into their potential applications in medicine and chemistry (Chen Qi-fan, 2010).

Antiprotozoal Activity

Research into nicotinamide analogues has also uncovered their potential antiprotozoal activity. For instance, derivatives have been evaluated for their efficacy against Trypanosoma and Plasmodium falciparum, indicating their potential in treating diseases caused by these pathogens. The synthesis and biological evaluation of these compounds, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, demonstrate significant activity against these pathogens, suggesting a potential application in developing antiprotozoal therapies (Mohamed A. Ismail et al., 2003).

Propriétés

IUPAC Name |

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClN2O2/c16-12-6-11(8-18-9-12)15(21)19-5-4-14(20)10-2-1-3-13(17)7-10/h1-3,6-9,14,20H,4-5H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLKCBJMRLFDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC(=CN=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

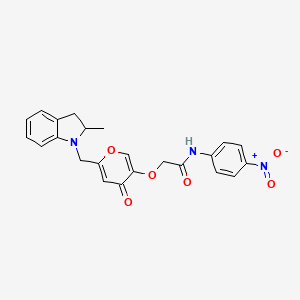

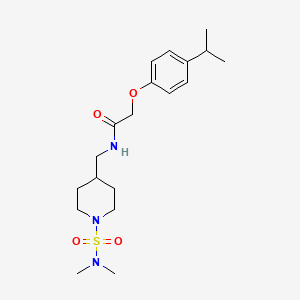

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)

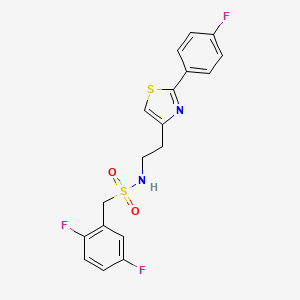

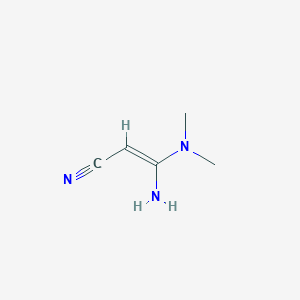

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)

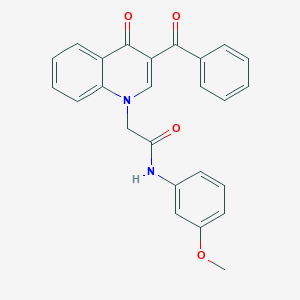

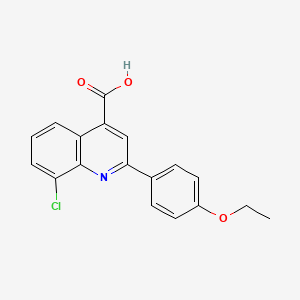

![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)